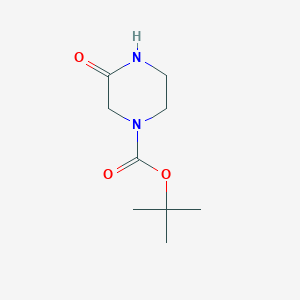

4-Boc-2-Oxopiperazine

描述

Significance of the Piperazine (B1678402) Scaffold in Drug Discovery and Medicinal Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in medicinal chemistry because of its frequent appearance in a wide array of biologically active compounds and approved drugs. tandfonline.comresearchgate.net In fact, piperazine is the third most common nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.net

The widespread use of the piperazine moiety stems from its unique chemical and structural properties. tandfonline.com These include its solubility, basicity, chemical reactivity, and distinct conformational characteristics. tandfonline.comresearchgate.net By modifying the substituents on its nitrogen and carbon atoms, researchers can fine-tune the physicochemical properties of a molecule, which is a critical aspect of drug design. tandfonline.com The piperazine scaffold often serves to improve the pharmacokinetic properties of drug candidates, such as their solubility and bioavailability. tandfonline.comresearchgate.net Furthermore, its chemical reactivity makes it an excellent linker to connect different pharmacophores within a single molecule or as a core structure for building groups that interact with biological targets. tandfonline.comresearchgate.net

The versatility of the piperazine ring is demonstrated by its presence in drugs across various therapeutic categories, including anticancer, antibacterial, antiviral, antidepressant, and anti-inflammatory agents. tandfonline.comresearchgate.netbenthamdirect.com This adaptability highlights the scaffold's ability to fit into different biological environments and interact with a diverse range of targets. tandfonline.com

Overview of 1-Boc-3-oxopiperazine as a Key Synthetic Intermediate

1-Boc-3-oxopiperazine, also known by synonyms such as tert-butyl 3-oxopiperazine-1-carboxylate and 1-(tert-butoxycarbonyl)-3-oxopiperazine, is primarily utilized as a key intermediate in organic synthesis. guidechem.com The "Boc" group is a protecting group for the amine, preventing it from reacting while other chemical transformations are carried out on the molecule. This feature, combined with the reactive keto group and the second nitrogen atom, allows for sequential and controlled modifications, making it an essential building block for constructing complex pharmaceutical agents. rsc.org

The compound is valued for its ability to facilitate the creation of intricate molecular architectures, particularly in the development of pharmaceuticals for neurological disorders and other conditions. chemimpex.com Its favorable solubility and stability characteristics are advantageous for various applications in medicinal chemistry. chemimpex.com The synthesis of 1-Boc-3-oxopiperazine is commonly achieved by reacting piperazin-2-one (B30754) (also called piperazine-2-one) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.com

Table 1: Physicochemical Properties of 1-Boc-3-oxopiperazine

| Property | Value |

|---|---|

| CAS Number | 76003-29-7 |

| Molecular Formula | C₉H₁₆N₂O₃ scbt.com |

| Molecular Weight | 200.23 g/mol scbt.com |

| Appearance | White to yellow to orange crystalline powder chemimpex.com |

| Melting Point | 158 - 164 °C chemimpex.com |

| Boiling Point | 359.1 °C at 760 mmHg |

| Density | 1.129 g/cm³ |

Evolution of Research on 1-Boc-3-oxopiperazine Derivatives

The utility of 1-Boc-3-oxopiperazine is best illustrated by its application in the synthesis of novel derivatives with potential therapeutic value. Research has evolved from using it in simple modifications to employing it in the multi-step synthesis of complex target molecules for a range of diseases.

A significant area of research involves using 1-Boc-3-oxopiperazine to develop inhibitors for the HIV-1 capsid (CA) protein, a promising target for new antiviral drugs. researchgate.netmdpi.com In these studies, the 1-Boc-3-oxopiperazine core is elaborated through a series of reactions. For instance, it can undergo nucleophilic substitution with a bromoacetamide intermediate, followed by the removal of the Boc protecting group, and subsequent coupling with other molecular fragments to produce novel phenylalanine derivatives. rsc.orgmdpi.comnih.govnih.gov These complex molecules are then tested for their ability to inhibit HIV-1 replication. nih.govnih.gov One study reported a series of phenylalanine derivatives with a piperazinone moiety, with some compounds showing significantly better anti-HIV activity than the reference drug PF-74. researchgate.net

Another research avenue involves the synthesis of derivatives aimed at combating Mycobacterium tuberculosis. In one study, 1-Boc-3-oxopiperazine was used as a starting material to create compounds that mimic the natural substrate of CYP121A1, an essential enzyme in M. tuberculosis. The synthesis involved N-alkylation of the 1-Boc-3-oxopiperazine, followed by deprotection and further modifications to yield the final products, which were then evaluated for their inhibitory activity against the bacterium.

Furthermore, 1-Boc-3-oxopiperazine is a precursor for creating chiral piperazinones and valuable β-amino acids through advanced catalytic methods, such as palladium-catalyzed allylic alkylation. acs.org This highlights its role in developing sophisticated and highly selective synthetic methodologies. acs.orgresearchgate.net It has also been used in the synthesis of isoindoline (B1297411) inhibitors of dipeptidyl peptidases and renin inhibitors, further demonstrating its broad applicability in medicinal chemistry. chemicalbook.com

Table 2: Examples of Research on 1-Boc-3-oxopiperazine Derivatives

| Research Area | Synthetic Approach | Resulting Compounds | Reference |

|---|---|---|---|

| HIV-1 Capsid Inhibition | Multi-step synthesis involving nucleophilic substitution and deprotection of the 1-Boc-3-oxopiperazine intermediate. mdpi.comnih.gov | Novel phenylalanine derivatives with piperazinone moieties. mdpi.comnih.gov | mdpi.comnih.gov |

| Antituberculosis Agents | N-alkylation of 1-Boc-3-oxopiperazine followed by further modifications to mimic an enzyme's natural substrate. | Azole piperazine derivatives designed to inhibit CYP121A1. | |

| HIV-1 Capsid Inhibitors | Synthesis initiated with an intermediate that reacts with 1-Boc-3-oxopiperazine via nucleophilic substitution, followed by Boc group removal. nih.gov | Dimerized phenylalanine derivatives. nih.gov | nih.gov |

| Asymmetric Synthesis | Used as a commercially available starting material in a 3-step sequence involving palladium-catalyzed reactions. acs.org | Chiral piperazinones and β²,²-amino acids. acs.org | acs.org |

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 3-oxopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-10-7(12)6-11/h4-6H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMLWBBLOASUSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390102 | |

| Record name | 1-Boc-3-oxopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76003-29-7 | |

| Record name | 1-Boc-3-oxopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-3-oxopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Boc 3 Oxopiperazine and Its Derivatives

Classical Synthetic Approaches for 1-Boc-3-oxopiperazine

The most common and straightforward methods for preparing 1-Boc-3-oxopiperazine involve the protection of the piperazine-2-one core.

Synthesis from Piperazine-2-one

A primary method for the synthesis of 1-Boc-3-oxopiperazine starts from piperazine-2-one. guidechem.com The reaction involves the protection of the secondary amine of the piperazine-2-one ring with a tert-butoxycarbonyl (Boc) group.

Methods Involving Di-tert-butyl Dicarbonate (B1257347) Protection

The introduction of the Boc protecting group is typically accomplished using di-tert-butyl dicarbonate (Boc anhydride). wikipedia.org This electrophilic reagent reacts with the nucleophilic nitrogen of piperazine-2-one to form the desired N-tert-butoxycarbonyl derivative. wikipedia.org

Several variations of this method have been reported, differing in the choice of solvent and base. One approach involves adding di-tert-butyl dicarbonate to a suspension of piperazine-2-one in anhydrous dichloromethane (B109758), which proceeds at room temperature to yield the product. guidechem.com Another method utilizes a mixture of dichloromethane, triethylamine, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) at ice-bath temperature, followed by stirring at room temperature, resulting in a high yield of 1-Boc-3-oxopiperazine. guidechem.com A quantitative yield has also been reported by reacting piperazine-2-one with di-tert-butyl dicarbonate in dichloromethane, followed by an aqueous workup. echemi.comchemicalbook.com

Table 1: Comparison of Synthetic Methods for 1-Boc-3-oxopiperazine from Piperazine-2-one

| Method | Reagents | Solvent | Conditions | Yield | Reference |

| 1 | Piperazine-2-one, Di-tert-butyl dicarbonate | Anhydrous Dichloromethane | Room temperature, overnight | Not specified | guidechem.com |

| 2 | Piperazine-2-one, Di-tert-butyl dicarbonate, Triethylamine, 4-Dimethylaminopyridine | Dichloromethane | Ice-water bath (1 hr), then room temperature (4.5 hrs) | 90% | guidechem.com |

| 3 | Piperazine-2-one, Di-tert-butyl dicarbonate | Dichloromethane | Homogeneous after 3 hours | Quantitative | echemi.comchemicalbook.com |

Advanced Synthetic Strategies for Functionalized 1-Boc-3-oxopiperazine Derivatives

Building upon the 1-Boc-3-oxopiperazine scaffold, more complex derivatives can be synthesized through various advanced organic reactions.

Nucleophilic Substitution Reactions with 1-Boc-3-oxopiperazine

The nitrogen atom of the 1-Boc-3-oxopiperazine ring can act as a nucleophile in substitution reactions. For instance, it can be reacted with bromoacetic acid derivatives in the presence of a base like cesium carbonate in dimethylformamide (DMF) to form new C-N bonds. mdpi.com This SN2 reaction is a key step in the synthesis of more complex molecules, including potential HIV-1 capsid modulators. mdpi.comnih.govnih.gov The Boc-protected piperazine (B1678402) can also participate in coupling reactions with aryl halides to form arylpiperazine derivatives.

Palladium-Catalyzed Asymmetric Allylic Substitution Utilizing 1-Boc-3-oxopiperazine

Palladium-catalyzed asymmetric allylic substitution (AAA) is a powerful method for the enantioselective formation of C-C, C-N, and C-O bonds. rsc.org While direct applications with 1-Boc-3-oxopiperazine as the nucleophile are emerging, the broader context of this reaction is significant. Stoltz and coworkers have developed a three-step sequence starting from commercially available 1-Boc-3-oxopiperazine to generate valuable β²,²-amino acids. nih.govacs.orgresearchgate.net This highlights the utility of 1-Boc-3-oxopiperazine as a precursor for generating substrates for sophisticated catalytic transformations. The development of new chiral P,Nsp3 bidentate ligands has expanded the scope of palladium-catalyzed AAA to include a variety of nucleophiles, achieving high enantioselectivities and yields. rsc.org

Cyclization Reactions Incorporating Oxopiperazine Moieties

The oxopiperazine ring system can also be formed through cyclization reactions. One strategy involves the solid-phase synthesis of Δ⁵-2-oxopiperazines via an N-acyliminium ion cyclization. researchgate.net This method involves a tandem acidolytic cleavage and in situ iminium ion formation, leading to the unsaturated oxopiperazine core. researchgate.net Another approach utilizes a Ugi four-component condensation reaction followed by an N-acyliminium ion cyclization to efficiently produce Δ⁵-2-oxopiperazines. researchgate.net Furthermore, intramolecular cyclization of linear peptide precursors containing a propargylated amide can be mediated by gold(I) catalysts to form macrocyclic structures incorporating an oxopiperazine-like moiety. nih.gov

Reductive Amination Strategies for Oligooxopiperazine Synthesis

Reductive amination is a robust and widely used method for constructing oligooxopiperazines, which are polyamide structures with potential applications as peptidomimetics. cengage.com.auorganicchemistrytutor.com This strategy involves the reaction of an amine with a carbonyl compound, such as an aldehyde or ketone, to form an imine intermediate, which is subsequently reduced to the desired amine. cengage.com.auorganicchemistrytutor.com

In the synthesis of oligooxopiperazines, this method allows for the coupling of piperazinone-based monomers. For example, a piperazinone with a free amine can be reacted with a keto-piperazinone derivative. The choice of the reducing agent is critical for the success of this transformation. Mild reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN) are frequently employed. commonorganicchemistry.com These reagents selectively reduce the iminium ion formed in situ, without affecting other functional groups. commonorganicchemistry.com The reaction is often carried out in solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or methanol (B129727). commonorganicchemistry.com Through an iterative sequence of reductive amination and deprotection steps, well-defined oligooxopiperazine chains can be assembled.

Chiral Synthesis and Stereochemical Control in 1-Boc-3-oxopiperazine Chemistry

Given the importance of stereochemistry in biologically active molecules, significant effort has been dedicated to the development of methods for the chiral synthesis of 1-Boc-3-oxopiperazine derivatives. researchgate.netnih.gov Controlling the three-dimensional arrangement of atoms is crucial for achieving the desired pharmacological activity. researchgate.net

Several approaches are utilized to achieve stereochemical control:

Chiral Pool Synthesis: This method starts with readily available, enantiomerically pure starting materials, such as amino acids. researchgate.netnih.gov The inherent chirality of these building blocks is carried through the synthetic sequence to produce enantiomerically enriched piperazinones. researchgate.net

Asymmetric Catalysis: Chiral catalysts can be used to influence the stereochemical outcome of a reaction, favoring the formation of one enantiomer over the other. For instance, palladium-catalyzed asymmetric allylic alkylation has been successfully used to synthesize chiral piperazinones with high enantioselectivity. researchgate.netacs.org

Diastereoselective Reactions: When a chiral center is already present in a molecule, it can direct the stereochemistry of subsequent reactions. This substrate-controlled diastereoselectivity is a powerful tool for creating complex molecules with multiple stereocenters. researchgate.net

The enantiomeric excess (ee) and diastereomeric ratio (dr) of the products are typically determined using techniques like chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Optimization of Reaction Conditions and Yield for 1-Boc-3-oxopiperazine Synthesis

The optimization of reaction conditions is a critical aspect of developing efficient and scalable syntheses of 1-Boc-3-oxopiperazine. google.com Key parameters that are systematically varied to improve reaction yields and product purity include the choice of reagents, solvent, temperature, and reaction time. mdpi.com

For instance, in the common synthesis of 1-Boc-3-oxopiperazine involving the cyclization of a protected diamine with an activated carboxylic acid, the choice of coupling agent is important. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often used to facilitate amide bond formation. rsc.orgplos.org The selection of a suitable base, such as diisopropylethylamine (DIPEA), is also crucial to neutralize the acid generated during the reaction and to prevent side reactions. rsc.org

Solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF) are frequently used. rsc.orgnih.gov The reaction temperature is another key variable that is often optimized to balance the reaction rate with the stability of the reactants and products. rsc.org Microwave-assisted synthesis has also been explored as a way to reduce reaction times and improve yields. mdpi.com

Below is a table summarizing the impact of various reaction parameters on the synthesis of 1-Boc-3-oxopiperazine and its derivatives, based on findings from the literature.

| Parameter | Variation | Effect on Yield | Reference |

| Coupling Reagent | HATU vs. other coupling agents | HATU often leads to high yields in amide coupling reactions. | rsc.orgplos.org |

| Base | DIPEA vs. other bases | DIPEA is a non-nucleophilic base that effectively promotes the reaction while minimizing side products. | rsc.org |

| Solvent | DCM, DMF | The choice of solvent can influence solubility and reaction rates. | rsc.orgnih.gov |

| Heating Method | Conventional vs. Microwave | Microwave irradiation can significantly reduce reaction times and increase yields. | mdpi.com |

Chemical Reactivity and Transformations of 1 Boc 3 Oxopiperazine

Functionalization of the Piperazinone Ring System

The piperazinone core of 1-Boc-3-oxopiperazine offers multiple sites for functionalization, primarily at the N4 position. This secondary amine is a key reactive center for introducing a wide range of substituents.

N-Alkylation and N-Arylation:

The secondary amine at the N4 position readily undergoes nucleophilic substitution reactions. Common transformations include N-alkylation and N-arylation to introduce alkyl, benzyl (B1604629), and aryl groups.

N-Alkylation: This is typically achieved by reacting 1-Boc-3-oxopiperazine with alkyl halides (e.g., benzyl chlorides) in the presence of a base like sodium hydride (NaH) in an anhydrous solvent such as dimethylformamide (DMF). unesp.br For instance, the synthesis of 4-(substituted)-3-oxo-piperazine-1-carboxylic acid tert-butyl esters is accomplished by adding substituted benzyl chlorides to a solution of 1-Boc-3-oxopiperazine and NaH in DMF. unesp.br Another method involves using potassium carbonate (K2CO3) as the base in DMF. rsc.orgnih.govnih.gov This reaction is fundamental in building more complex molecular scaffolds. rsc.orgnih.govnih.govnih.govnih.gov

N-Arylation: Coupling reactions can attach an aryl group to the nitrogen atom, expanding the structural diversity of the resulting molecules. guidechem.com

Table 1: Examples of N4-Functionalization Reactions

| Reactant | Reagents and Conditions | Product | Reference |

| Substituted benzyl chloride | NaH, anhydrous DMF, 70 °C | tert-Butyl 4-(substituted-benzyl)-3-oxopiperazine-1-carboxylate | unesp.br |

| 2-bromoacetamide intermediate | K2CO3, DMF, 50 °C | tert-Butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate derivative | rsc.orgnih.gov |

| Bromoacetic acid derivative | K2CO3, DMF, 55 °C | Substituted 4-(carboxymethyl)-3-oxopiperazine derivative | nih.gov |

| Substituted indoleacetic acids | HATU, DIEA, DCM | N-acylated piperazinone derivative | nih.gov |

Reactions Involving the Amide Group on the Nitrogen Atombenchchem.com

The amide group within the piperazinone ring is relatively stable. However, the exocyclic amide formed after functionalization at the N4 position can undergo further reactions. For example, a primary amide can be a precursor for various other functional groups, though specific reactions involving the ring amide are less common compared to N4 functionalization. Reductive amination of 2-oxopiperazine (the deprotected form) can be used to introduce substituents. rsc.org

Modifications at the Carbonyl Position (e.g., Thio Analogue Formation)benchchem.com

The carbonyl group at the C3 position is another key site for reactivity. cymitquimica.com It can undergo nucleophilic additions or be converted to other functional groups.

A significant transformation is thionation, the conversion of the carbonyl group to a thiocarbonyl group (C=S), to form the corresponding thio analogue. guidechem.com This is typically achieved using Lawesson's reagent. google.comhud.ac.uk The reaction involves heating the oxopiperazine with Lawesson's reagent in a suitable solvent. hud.ac.ukacs.org The conversion to a thioamide can alter the electronic properties and biological activity of the molecule. nih.govresearchgate.net

Deprotection Strategies of the tert-Butoxycarbonyl (Boc) Groupunesp.brnih.govguidechem.comresearchgate.netnih.govresearchgate.net

The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for the N1 amine due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions. jkchemical.com

Common Deprotection Reagents and Conditions:

Trifluoroacetic Acid (TFA): A common method for Boc deprotection involves treatment with TFA, often in a solvent like dichloromethane (B109758) (DCM). rsc.orgnih.govjkchemical.com This method is effective but can be harsh for sensitive substrates.

Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as dioxane or ethyl acetate (B1210297), is another standard procedure. unesp.brcore.ac.uk For example, 4M HCl in dioxane is used for fast and selective deprotection. researchgate.net Aqueous HCl in acetone (B3395972) has also been used for large-scale deprotections. researchgate.net

Other Acidic Conditions: Other acids like aqueous phosphoric acid and sulfuric acid have also been reported for Boc removal. nih.gov

Lewis Acids: Zinc bromide (ZnBr2) can be used for selective deprotection. jkchemical.com

Catalytic Deprotection: Iron(III) salts have been shown to be effective catalysts for a clean deprotection process. rsc.org

Table 2: Common Boc Deprotection Methods

| Reagent | Conditions | Solvent | Reference |

| Trifluoroacetic Acid (TFA) | Room temperature or 50 °C | Dichloromethane (DCM) | rsc.orgnih.govjkchemical.com |

| Hydrochloric Acid (HCl) | Room temperature | Dioxane, Ethyl Acetate | unesp.brcore.ac.ukresearchgate.net |

| Hydrochloric Acid (HCl) | - | Acetone (aqueous) | researchgate.net |

| Oxalyl chloride | Room temperature | Methanol (B129727) | nih.gov |

| Iron(III) salts | Catalytic amount | - | rsc.org |

Application in Multicomponent Reactions

1-Boc-3-oxopiperazine and its derivatives are valuable components in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. One notable example is the Ugi reaction.

In a Ugi/De-Boc/Cyclization (UDC) strategy, mono-N-Boc protected diamines can be used in the Ugi reaction, followed by the removal of the Boc group and subsequent cyclization to generate ketopiperazine libraries. capes.gov.br More specifically, N-Boc-α-amino aldehydes can serve as the carbonyl component in a 5-center-4-component Ugi reaction. dntb.gov.ua The resulting intermediate, after deprotection and cyclization, yields densely functionalized 2-oxopiperazine derivatives. dntb.gov.uaresearchgate.net This approach is highly efficient for creating libraries of compounds for drug discovery. capes.gov.br

Applications of 1 Boc 3 Oxopiperazine in Medicinal Chemistry and Drug Development

1-Boc-3-oxopiperazine as a Core Scaffold for Bioactive Molecules

1-Boc-3-oxopiperazine serves as a fundamental scaffold for constructing complex molecules with therapeutic potential. chemimpex.comnih.gov The piperazine (B1678402) ring is a recognized "privileged structure" in medicinal chemistry, frequently found in biologically active compounds. semanticscholar.org The presence of the ketone at the 3-position and the Boc-protected nitrogen at the 1-position allows for selective chemical modifications, enabling the creation of diverse libraries of compounds for drug discovery. nih.gov This strategic functionalization is crucial for developing molecules that can interact with specific biological targets.

The oxopiperazine scaffold itself can be used to create conformationally constrained oligomers that mimic protein secondary structures like helices. nih.gov This approach is valuable for designing inhibitors of protein-protein interactions, which are implicated in numerous diseases. nih.gov The solubility and stability of 1-Boc-3-oxopiperazine further enhance its utility as a starting material in multi-step syntheses. chemimpex.com

Design and Synthesis of Piperazine-Based Therapeutic Agents

The strategic use of 1-Boc-3-oxopiperazine as a starting material has led to the development of various therapeutic agents, highlighting its importance in modern drug discovery.

Anti-HIV Agents

Derivatives of 1-Boc-3-oxopiperazine have shown significant promise as anti-HIV agents, particularly as modulators of the HIV capsid protein (CA). nih.govnih.govresearchgate.net The HIV capsid is a critical component of the virus, playing essential roles in both the early and late stages of the viral life cycle, making it an attractive target for antiviral drugs. nih.govmdpi.com

Researchers have synthesized novel peptidomimetics and other small molecules incorporating the 2-piperazinone moiety derived from 1-Boc-3-oxopiperazine. nih.govnih.govnih.gov These compounds are designed to bind to the HIV capsid, disrupting its normal function. nih.govnih.gov For instance, a series of 2-piperazineone-bearing peptidomimetics were designed to mimic the structure of host factors that bind to the HIV capsid. nih.gov The synthesis of these compounds involves a key step where 1-Boc-3-oxopiperazine is reacted with an appropriate intermediate. nih.govnih.govnih.gov

One notable compound, F-Id-3o, emerged from a series of synthesized peptidomimetics and demonstrated an anti-HIV-1 EC50 value of 6.0 μM. nih.gov Interestingly, this series of compounds showed a preference for inhibiting HIV-2, with another compound, Id-3o, exhibiting an EC50 of 2.5 μM against HIV-2. nih.gov These findings underscore the potential of 1-Boc-3-oxopiperazine derivatives in developing broad-spectrum anti-HIV therapies.

Structure-activity relationship (SAR) studies have been crucial in optimizing the anti-HIV potency of 1-Boc-3-oxopiperazine derivatives. These studies have revealed several key insights:

Fluorine Substitution: The introduction of fluorine atoms into the phenylalanine portion of the peptidomimetic scaffold generally increased anti-HIV-1 activity. For example, the activity of F-Id-3o (EC50 = 6.0 ± 2.4 μM) was significantly improved compared to its non-fluorinated counterpart, Id-3o (EC50 = 22 ± 4.3 μM). nih.gov

Dimerization: Dimerized phenylalanine derivatives were found to be more potent than their monomeric counterparts. nih.gov

Aromatic Substitutions: The nature of the substituents on the terminal aromatic ring significantly influences antiviral activity. For instance, in one series, compounds with cyclopropyl (B3062369) and CF3 substitutions at the R4 position showed the best efficacy with low toxicity against HIV-1. mdpi.com

Oxopiperazine vs. Piperazine: Replacing the oxopiperazine ring with a piperazine ring resulted in a substantial reduction in antiviral activity, highlighting the importance of the ketone functionality for potency. nih.gov

The following table summarizes the anti-HIV activity of selected compounds derived from 1-Boc-3-oxopiperazine:

| Compound | Anti-HIV-1 EC₅₀ (μM) | Anti-HIV-2 EC₅₀ (μM) | Cytotoxicity CC₅₀ (μM) | Selectivity Index (SI) for HIV-1 |

| Id-3o | 22 ± 4.3 | 2.5 ± 0.8 | > 227 | > 10 |

| F-Id-3o | 6.0 ± 2.4 | 12 ± 1.1 | > 218 | > 36 |

| Q-c4 | 0.57 | - | - | - |

| 7f | 21.81 | 4.52 | 90.06 ± 15.72 | - |

| F₂-7f | 5.89 | - | 16.36 ± 3.38 | - |

Data sourced from multiple studies. nih.govnih.govmdpi.com Note: "-" indicates data not available.

HIV Capsid Modulators

Anti-Tubercular Agents Targeting Mycobacterium tuberculosis Cytochrome P450 CYP121A1

1-Boc-3-oxopiperazine has also been employed in the synthesis of potential anti-tubercular agents. unesp.br Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. One promising drug target in this bacterium is the essential cytochrome P450 enzyme, CYP121A1. unesp.brresearchgate.net

Researchers have designed and synthesized series of azole piperazine derivatives that mimic dicyclotyrosine (cYY), the natural substrate of CYP121A1. unesp.br In one synthetic route, 1-Boc-3-oxopiperazine is used as a starting material to construct the core piperazine structure of these mimics. unesp.br The subsequent deprotection of the Boc group allows for further functionalization to create a library of compounds for biological evaluation. unesp.br

While the initial series of compounds displayed moderate to weak binding affinity for CYP121A1, one series of imidazole (B134444) derivatives showed modest inhibitory activity against M. tuberculosis. unesp.br Specifically, compound 17d exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL. unesp.brresearchgate.net Although further optimization is needed, these findings demonstrate the utility of 1-Boc-3-oxopiperazine in the development of novel anti-tubercular scaffolds.

Enzyme Inhibitors

The structural characteristics of 1-Boc-3-oxopiperazine make it a valuable precursor for the synthesis of various enzyme inhibitors. ambeed.com The piperazine ring is a common feature in many known enzyme inhibitors, and the ability to introduce diverse substituents allows for the targeting of different enzyme classes. For example, derivatives of 1-Boc-3-oxopiperazine have been investigated as potential kinase inhibitors. The ketone group on the piperazine ring enables nucleophilic additions or condensations, providing a reactive handle for further chemical modifications.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

1-Boc-3-oxopiperazine is a key intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. chemicalbook.com DPP-4 is a serine protease that deactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating blood glucose levels. oatext.comnih.gov By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. nih.govnih.gov This mechanism makes DPP-4 inhibitors a significant class of oral antidiabetic drugs for the management of type 2 diabetes mellitus. nih.govresearchgate.net

The synthesis of certain DPP-4 inhibitors involves the use of 1-Boc-3-oxopiperazine as a starting material. For instance, a series of 4-(substituted)-3-oxo-piperazine-1-carboxylic acid tert-butyl esters are prepared by reacting substituted benzyl (B1604629) chlorides with 1-Boc-3-oxopiperazine. researchgate.net Subsequent deprotection of the Boc group yields the piperazinone core, which is a common feature in several DPP-4 inhibitors. researchgate.net The development of various "gliptins," such as sitagliptin (B1680988) and vildagliptin, highlights the therapeutic success of this class of drugs. nih.gov Research continues to explore novel DPP-4 inhibitors based on different scaffolds to improve potency and pharmacokinetic profiles. oatext.commdpi.com

| Inhibitor Class | Target Enzyme | Therapeutic Application | Role of 1-Boc-3-oxopiperazine |

| DPP-4 Inhibitors | Dipeptidyl Peptidase-4 | Type 2 Diabetes Mellitus | Key synthetic intermediate chemicalbook.comresearchgate.net |

Poly(ADP-ribose) Polymerase (PARP-1/2) Inhibitors

The 1-Boc-3-oxopiperazine moiety is also integral to the design and synthesis of Poly(ADP-ribose) Polymerase (PARP) inhibitors. PARP enzymes, particularly PARP-1 and PARP-2, are involved in DNA repair mechanisms. google.com Inhibiting these enzymes can lead to the accumulation of DNA damage in cancer cells, especially those with pre-existing defects in other DNA repair pathways like BRCA mutations, ultimately causing cell death. google.com This "synthetic lethality" approach has established PARP inhibitors as a significant class of anticancer agents. researchgate.net

In the synthesis of novel quinazolinone-based PARP-1/2 inhibitors, 1-Boc-3-oxopiperazine is used as a key building block. google.com The piperazinone ring, derived from 1-Boc-3-oxopiperazine, forms a part of the final inhibitor structure which often includes an aromatic ring and a carboxamide moiety responsible for key interactions with the PARP enzyme. google.commdpi.com Several PARP inhibitors, such as Olaparib, have been approved for clinical use, and many others are in various stages of clinical development for treating cancers like ovarian and breast cancer. google.comresearchgate.net

| Inhibitor Class | Target Enzyme | Therapeutic Application | Role of 1-Boc-3-oxopiperazine |

| PARP-1/2 Inhibitors | Poly(ADP-ribose) Polymerase-1/2 | Cancer (e.g., Ovarian, Breast) | Core structural component google.com |

MDM2-p53 Interaction Inhibitors

The interaction between the p53 tumor suppressor protein and its negative regulator, Mouse Double Minute 2 homolog (MDM2), is a critical target in cancer therapy. nih.govplos.org In many cancers with wild-type p53, MDM2 is overexpressed, leading to the degradation of p53 and thereby promoting tumor survival. nih.govplos.org Inhibiting the MDM2-p53 interaction can restore p53 function, inducing cell cycle arrest and apoptosis in cancer cells. astx.com

1-Boc-3-oxopiperazine and its derivative, 2-oxopiperazine, have been utilized in the synthesis of small molecule inhibitors of the MDM2-p53 interaction. nih.govplos.org Researchers have designed and synthesized series of 2,5-diketopiperazines and other scaffolds that mimic the alpha-helical region of the p53 peptide that binds to MDM2. nih.govplos.org In one synthetic approach, carboxylic acid-functionalized diketopiperazines were amidated using 1-Boc-piperazine and 2-oxopiperazine to generate the final target compounds. nih.govplos.org These compounds have shown the ability to displace a fluorescently tagged p53 peptide from MDM2 in biochemical assays, with some exhibiting micromolar IC50 values. nih.govplos.org

| Inhibitor Class | Target Interaction | Therapeutic Application | Role of 1-Boc-3-oxopiperazine |

| MDM2-p53 Inhibitors | MDM2-p53 Protein-Protein Interaction | Cancer | Synthetic precursor for inhibitor development nih.govplos.org |

Renin Inhibitors

Renin is an aspartic protease that catalyzes the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation. nih.gov Inhibition of renin is a therapeutic strategy for the treatment of hypertension. ahajournals.org

1-Boc-3-oxopiperazine is explicitly mentioned as a chemical used in the synthesis of renin inhibitors. chemicalbook.com The ketopiperazine and piperazine cores are recognized as important structural motifs in potent and orally bioavailable renin inhibitors. researchgate.netbenthamopenarchives.com While early renin inhibitors were often peptidomimetic with poor oral bioavailability, newer nonpeptidic inhibitors incorporating structures like the piperazinone moiety have shown improved pharmacokinetic properties. researchgate.netnih.gov For example, research has focused on designing keto piperazine-based renin inhibitors which have demonstrated significant potential. benthamopenarchives.com

| Inhibitor Class | Target Enzyme | Therapeutic Application | Role of 1-Boc-3-oxopiperazine |

| Renin Inhibitors | Renin | Hypertension | Used in the synthesis of the inhibitor scaffold chemicalbook.com |

Xanthine-Guanine-Hypoxanthine Phosphoribosyltransferase (XGHPRT) Enzyme Inhibitors

Information specifically linking 1-Boc-3-oxopiperazine to the synthesis of Xanthine-Guanine-Hypoxanthine Phosphoribosyltransferase (XGHPRT) enzyme inhibitors was not found in the provided search results. Further research would be needed to establish a direct connection.

Derivatives for Neurological and Psychological Disorders

Anxiolytic Agents

The piperazine scaffold is a well-established pharmacophore in the development of agents targeting the central nervous system, including anxiolytic agents. Research into novel GABA-A based anxiolytic agents has involved the synthesis of chiral polymethylated piperazines. rsc.org While not a direct application of 1-Boc-3-oxopiperazine itself, this highlights the utility of the broader piperazine chemical class in this therapeutic area. The synthesis of these complex piperazines often starts from chiral pool amino acids to create homochiral structures. rsc.org

| Therapeutic Class | Target/Mechanism | Potential Application | Relation to 1-Boc-3-oxopiperazine |

| Anxiolytic Agents | GABA-A Receptor Modulation | Anxiety Disorders | Part of the broader piperazine class used in CNS drug discovery rsc.org |

Antidepressant Agents

The piperazine nucleus is a common feature in many antidepressant drugs due to its ability to interact with key receptors in the central nervous system, such as serotonin (B10506) receptors. Derivatives of 1-Boc-3-oxopiperazine serve as scaffolds for creating selective serotonin reuptake inhibitors (SSRIs), which are fundamental in the treatment of depression and anxiety disorders. The synthesis of novel antidepressant molecules often involves metal-catalyzed reactions to construct the core structures. thieme-connect.com For instance, research into neuropsychiatric disorders has led to the synthesis of various pyrazino[1,2-a]indoles, which have shown activity as partial agonists at the 5-HT2C receptor, a target for antidepressant medications. mdpi.com

Antipsychotic Agents

Piperazine and its derivatives are integral to the development of both typical and atypical antipsychotic drugs, primarily through their interaction with dopamine (B1211576) and serotonin receptors. nih.gov The 2-oxopiperazine core, derived from intermediates like 1-Boc-3-oxopiperazine, has been utilized in the synthesis of compounds with potential antipsychotic activity. For example, conformationally restricted 1-acyl-N-methyl-3-oxopiperazine-2-carboxamides have been synthesized and evaluated as potent and subtype-selective dopamine D2 receptor biased partial agonists. acs.orgnih.gov These compounds are designed to offer improved efficacy and reduced side effects compared to earlier generations of antipsychotics. researchgate.net Research has shown that modifying the substituents on the piperazine ring can significantly enhance antipsychotic activity. nih.gov

Compounds with Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The 1-Boc-3-oxopiperazine scaffold has been employed in the synthesis of various compounds with broad-spectrum antimicrobial properties.

Antibacterial Agents:

Derivatives of piperazine have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net In one study, azole piperazine derivatives were synthesized from 1-Boc-3-oxopiperazine to mimic the natural substrate of an essential enzyme in Mycobacterium tuberculosis, the causative agent of tuberculosis. unesp.br Several of these compounds exhibited inhibitory activity against the bacterium, with some showing modest but promising minimum inhibitory concentrations (MIC). unesp.br

Antifungal Activity:

The piperazine scaffold is also found in a number of antifungal agents. nih.gov Research has demonstrated that pyrazinoindole derivatives, which can be synthesized using piperazine-based starting materials, exhibit antifungal properties against various pathogenic fungi. nih.gov

Antiviral Agents:

A significant application of 1-Boc-3-oxopiperazine has been in the development of novel antiviral agents, particularly inhibitors of the HIV-1 capsid protein. researchgate.netnih.gov The synthesis of phenylalanine-bearing HIV-1 capsid inhibitors has been achieved using 1-Boc-3-oxopiperazine as a key intermediate in the construction of the core molecular structure. researchgate.netmdpi.com These compounds have demonstrated potent anti-HIV activity in cellular assays. researchgate.net

Table 1: Antiviral Activity of Compounds Derived from 1-Boc-3-oxopiperazine

| Compound | Target | Cell Line | EC50 (µM) |

| 7n | HIV-1 | MT-4 | Data not specified, but 6.25-fold better than PF74 |

| 7h | HIV-2 | MT-4 | Data not specified, but ~139 times improved efficacy over PF74 |

| F2-7f | HIV-1 CA | - | Binding confirmed via SPR |

Anti-inflammatory and Analgesic Agents

The piperazine and oxopiperazine scaffolds have been investigated for their potential in developing anti-inflammatory and analgesic drugs. Spiro-diketopiperazines, which can be synthesized from piperazine derivatives, have shown anti-inflammatory activity. nih.gov Furthermore, oxopiperazine derivatives have been the subject of patent applications for the treatment of pain and other conditions by modulating sodium and/or calcium channel activity. google.com

Anticancer and Antitumor Agents

1-Boc-3-oxopiperazine serves as a valuable starting material for the synthesis of various anticancer and antitumor agents. The resulting 2-oxopiperazine derivatives have shown cytotoxic effects against a range of human cancer cell lines. scholarsportal.infocore.ac.uk For instance, pyrazinoindolone derivatives have demonstrated anti-proliferative activity against breast cancer cells. mdpi.com In some cases, these compounds were found to be more effective than the reference drug gefitinib. mdpi.com Another study reported the synthesis of pyrazinoindoles that exhibited cytotoxicity against several cancer cell lines, including prostate, breast, pancreatic, epithelial, and colon cancer cells. mdpi.com

Table 2: Anticancer Activity of Selected Compounds with an Oxopiperazine Core

| Compound | Cancer Cell Line | IC50 (µM) |

| Piperazirum Analog (20e) | A549 (Lung) | 7 |

| SK-OV-3 (Ovarian) | 4.4 | |

| DU-145 (Prostate) | 10.5 | |

| MDA-MB-231 (Breast) | 19.2 | |

| MCF-7 (Breast) | 14 | |

| Pyrazinoindolone (88a-c) | MCF-7 (Breast) | More effective than gefitinib |

| Pyrazinoindole (51a) | K562 (Leukemia) | Significantly more active than 4-OH-tamoxifen |

| BT-474 (Breast) | Significantly more active than 4-OH-tamoxifen |

Antidiabetic Agents

The 1-Boc-3-oxopiperazine scaffold is a key starting material in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. researchgate.net The synthesis involves the preparation of 4-(substituted)-3-oxo-piperazine-1-carboxylic acid tert-butyl esters from 1-Boc-3-oxopiperazine. researchgate.net The resulting compounds can then be further modified to produce potent and long-acting DPP-4 inhibitors. researchgate.net The piperazine-2-one derivative, evogliptin, is an example of a DPP-4 inhibitor developed for blood glucose control in patients with type 2 diabetes. researchgate.net

Antimalarial Agents

The piperazine heterocycle is a known pharmacophore in the development of antimalarial drugs. nih.gov Isocyanide-based multicomponent reactions (MCRs) have been utilized to synthesize libraries of compounds, including those with a piperazine core, for screening as potential antimalarial agents. thieme-connect.com The broad biological activity of piperazine derivatives suggests their potential in the discovery of new treatments for malaria. nih.gov

Cognition Enhancers

The quest for effective treatments for cognitive impairments has led researchers to explore novel molecular scaffolds. One such area of investigation involves the synthesis of analogues of known cognition-enhancing agents. The 2-oxopiperazine core, which can be derived from 1-Boc-3-oxopiperazine, has been utilized in the development of new compounds inspired by the potent nootropics sunifiram (B1682719) (DM235) and sapunifiram (B1242619) (MN19). foche.chresearchgate.net

In a study focused on understanding structure-activity relationships, a series of 2-oxopiperazine analogues were synthesized and evaluated for their nootropic activity using the mouse passive-avoidance test. foche.chresearchgate.net While these new compounds did not surpass the potency of the parent drugs, with minimal effective doses ranging from 0.3 to 10 mg/kg, the research provided valuable insights. foche.chresearchgate.net Specifically, the study highlighted that the 3-aminopiperidine moiety is a promising scaffold for designing new cognition-enhancing drugs. foche.ch The synthesis of these analogues often involves the use of N4-Boc-2-oxopiperazine, a derivative of 1-Boc-3-oxopiperazine, which is alkylated to introduce various substituents. foche.ch

These investigations underscore the utility of the oxopiperazine scaffold in medicinal chemistry as a building block for creating libraries of compounds to probe the structural requirements for cognitive enhancement. Although direct interaction with specific targets like AMPA receptors has not been definitively proven for some of these compounds, the in vivo testing provides a crucial first step in identifying promising new chemical entities. foche.ch

Peptide Mimetics and Oligomer Design

The rigid structure of the oxopiperazine ring makes it an excellent scaffold for creating peptidomimetics, molecules that mimic the structure and function of peptides. This is particularly relevant in the design of compounds that can disrupt protein-protein interactions (PPIs), many of which are mediated by secondary structures like α-helices and β-turns. escholarship.orgrsc.orgnih.gov 1-Boc-3-oxopiperazine serves as a key starting material for these conformationally-constrained building blocks. rsc.orgrsc.org

Oligooxopiperazines (OOPs) are non-peptidic oligomers constructed from amino acid precursors, resulting in a backbone of linked six-membered rings. plos.org This structure is conformationally constrained and has been effectively used as a molecular scaffold. rsc.orgrsc.orgplos.orgresearchgate.net The synthesis of these oligomers can be achieved using methods compatible with solid-phase peptide synthesis, allowing for the rapid generation of diverse molecular libraries. escholarship.orgconicet.gov.ar The ethylene (B1197577) bridge that links adjacent backbone amides is a key feature that imparts rigidity to the structure. plos.org

The development of computational tools, such as expansions to the ROSETTA platform, has enabled the structure prediction and design of oligooxopiperazines. plos.org This has facilitated the automated design of OOPs with specific biological targets, such as the inhibition of the p53-MDM2 protein-protein interaction. plos.org

The α-helix is a prevalent secondary structure motif involved in a significant number of protein-protein interactions. rsc.org Consequently, the design of small molecules that can mimic the spatial arrangement of key amino acid side chains on an α-helix is a major goal in drug discovery. rsc.orgnih.gov Oligooxopiperazines have emerged as a promising class of non-peptidic α-helix mimetics. rsc.orgresearchgate.netgrantome.com

Molecular modeling and spectroscopic studies, including NMR and circular dichroism, have shown that oligooxopiperazine dimers can adopt stable conformations that effectively reproduce the arrangement of residues at the i, i+4, and i+7 positions of a canonical α-helix. researchgate.netnih.gov This topographical mimicry allows them to competitively inhibit PPIs. For example, oxopiperazine helix mimetics (OHMs) have been designed to inhibit the interaction between HIF1α and the coactivator p300/CBP, a key interaction in hypoxia-inducible signaling. nih.govpnas.org

A key advantage of OHMs is their chiral backbone, which is derived from natural amino acids. nih.govpnas.org This chirality is expected to lead to more specific interactions with the chiral binding pockets of proteins compared to many achiral aromatic scaffolds used for helix mimicry. nih.govpnas.org The synthesis of these mimetics often involves solid-phase techniques where the oxopiperazine ring is formed using methods like the Fukuyama-Mitsunobu reaction. pnas.org

Non-peptidic Oxopiperazine Oligomers

Lead Optimization and Scaffold Hopping Strategies with 1-Boc-3-oxopiperazine

1-Boc-3-oxopiperazine and its derivatives are valuable tools in lead optimization and scaffold hopping, two critical strategies in modern medicinal chemistry. nsf.govuniroma1.it These approaches aim to improve the properties of lead compounds and to discover novel chemical classes with similar biological activity. uniroma1.it

Lead optimization involves systematically modifying a known active compound to enhance its efficacy, selectivity, and pharmacokinetic properties. nsf.gov The oxopiperazine scaffold, derived from 1-Boc-3-oxopiperazine, can be incorporated into existing lead structures to introduce conformational constraints or new functional groups. For instance, in the development of HIV capsid inhibitors, the piperazinone moiety has been introduced to reduce the peptide-like properties of lead compounds and improve metabolic stability. nih.gov Similarly, in the optimization of melanocortin-4 receptor (MC4R) agonists, modifications involving piperidine-based structures have led to potent compounds. acs.org

Scaffold hopping is a more creative approach that involves replacing the central core of a molecule with a chemically distinct scaffold while maintaining the essential pharmacophoric features. uniroma1.it This can lead to new, patentable chemical entities with improved properties. uniroma1.it The oxopiperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and its ability to serve as a versatile core for new designs. Computational methods, such as chemically advanced template search (CATS) algorithms, have been used to identify new scaffolds, like 2,3,4,5-tetrahydrobenzo[f] rsc.orgplos.orgoxazepines, by hopping from known lead structures. acs.org The synthesis of these new scaffolds can be guided by the established chemistry of building blocks like 1-Boc-3-oxopiperazine. nih.govnih.govresearchgate.net

The table below summarizes some research findings where 1-Boc-3-oxopiperazine or its derivatives have been used in these strategies.

| Application Area | Research Focus | Key Findings | Citations |

| Cognition Enhancers | Synthesis of analogues of sunifiram and sapunifiram | The 3-aminopiperidine moiety is a promising scaffold for new nootropics. | foche.chresearchgate.net |

| Peptide Mimetics | Design of non-peptidic oligomers | Oligooxopiperazines (OOPs) are conformationally constrained scaffolds. | rsc.orgrsc.orgplos.orgresearchgate.net |

| Alpha-Helix Mimetics | Inhibition of protein-protein interactions | Oxopiperazine helix mimetics (OHMs) mimic the i, i+4, and i+7 residues of an α-helix. | researchgate.netnih.govpnas.org |

| Lead Optimization | Development of HIV capsid inhibitors | The piperazinone moiety improves metabolic stability. | nih.gov |

| Scaffold Hopping | Discovery of new trypanocidal agents | Identification of novel scaffolds using computational methods. | acs.org |

Pharmacological and Biological Evaluation Methodologies

In Vitro Assays for Biological Activity

Cell-based Assays (e.g., MT-4 cells for anti-HIV activity)

Cell-based assays are fundamental in assessing the antiviral potency of novel compounds in a cellular context. For anti-HIV activity, the human T-cell line, MT-4, is commonly utilized. mdpi.comnih.govnih.gov In a typical assay, MT-4 cells are infected with HIV-1 (IIIB) or HIV-2 (ROD) strains and are simultaneously treated with varying concentrations of the test compounds. mdpi.comnih.gov The effectiveness of the compounds is measured by their ability to protect the cells from virus-induced cytopathic effects. nih.gov

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to quantify cell viability. mdpi.comnih.gov Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product, and the amount of formazan is proportional to the number of living cells. nih.gov The 50% effective concentration (EC₅₀), which is the concentration of the compound that achieves 50% protection of cells from viral cytotoxicity, is then determined. nih.gov Concurrently, the 50% cytotoxic concentration (CC₅₀), the concentration that reduces the viability of uninfected cells by 50%, is also calculated to assess the compound's toxicity. nih.gov The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window. nih.gov

For instance, piperazinone phenylalanine derivatives incorporating the 1-Boc-3-oxopiperazine moiety have been evaluated for their anti-HIV activity using this MT-4 cell-based assay. mdpi.com In these studies, compounds were assessed for their ability to inhibit replication of both HIV-1 and HIV-2. mdpi.com The results from these assays help establish structure-activity relationships (SARs), guiding the further optimization of lead compounds. mdpi.com

Table 1: Example Data from Anti-HIV Activity Assays in MT-4 Cells

| Compound | Target | EC₅₀ (µM) | CC₅₀ (µM) | SI (CC₅₀/EC₅₀) |

|---|---|---|---|---|

| Compound 7d | HIV-1 | 14.97 ± 0.24 | >200 | >13.36 |

| Compound 7a | HIV-1 | 14.28 ± 0.76 | >200 | >14.01 |

| Compound 7b | HIV-1 | 14.58 ± 0.39 | >200 | >13.72 |

| Compound F₂-7f | HIV-1 | 5.89 ± 2.03 | >200 | >33.96 |

| PF74 (Control) | HIV-1 | 0.75 ± 0.33 | 39.53 ± 1.87 | 52.71 |

Data sourced from a study on piperazinone phenylalanine derivatives. mdpi.com

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index.

Biochemical Assays (e.g., Fluorescence Polarization Assay for MDM2-p53)

Biochemical assays are employed to investigate the direct interaction between a compound and its molecular target. The fluorescence polarization (FP) assay is a high-throughput screening method used to monitor the disruption of protein-protein interactions (PPIs), such as the critical interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. tandfonline.comnih.gov The p53-MDM2 interaction is a key target in cancer therapy, and inhibitors can restore p53 function. nih.govcapes.gov.br

In this assay, a fluorescently labeled peptide derived from p53 is used as a probe. nih.gov When the small, fluorescently labeled p53 peptide is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger MDM2 protein, the complex tumbles more slowly, leading to a higher fluorescence polarization value. acs.org Small-molecule inhibitors that bind to MDM2 and disrupt its interaction with the p53 peptide will cause a decrease in fluorescence polarization, as the fluorescent peptide is displaced and tumbles freely again. This change in polarization is used to quantify the inhibitory activity of the test compounds, and the half-maximal inhibitory concentration (IC₅₀) can be determined. plos.org Oxopiperazine helix mimetics have been investigated as potential inhibitors of the p53-MDM2 interaction using such methodologies. tandfonline.com

Enzyme Inhibition Assays (e.g., hDPP-4, PARP1)

Enzyme inhibition assays are crucial for identifying and characterizing compounds that modulate the activity of specific enzymes. Derivatives of 1-Boc-3-oxopiperazine have been explored as inhibitors of enzymes like human dipeptidyl peptidase-4 (hDPP-4) and poly(ADP-ribose) polymerase-1 (PARP-1). chemicalbook.com

For hDPP-4, an enzyme implicated in type 2 diabetes, inhibitors are evaluated for their ability to block its catalytic activity. While specific assay details for 1-Boc-3-oxopiperazine derivatives are not provided in the search results, a general approach involves incubating the enzyme with a substrate that produces a fluorescent or colorimetric signal upon cleavage. The reduction in signal in the presence of an inhibitor indicates its potency. researchgate.net

For PARP-1, an enzyme involved in DNA repair and a target in cancer therapy, several assay formats exist. nih.gov One common method is a chemiluminescent assay where histone-coated plates are used. bpsbioscience.com PARP-1 activity, in the presence of activated DNA and a biotinylated NAD+ substrate mixture, results in the poly(ADP-ribosyl)ation of histones. bpsbioscience.combellbrooklabs.com The biotinylated product is then detected using streptavidin-HRP and a chemiluminescent substrate. bpsbioscience.com A decrease in the chemiluminescent signal corresponds to the inhibitory activity of the test compound. bpsbioscience.com This type of assay is suitable for high-throughput screening to identify novel PARP-1 inhibitors. nih.goveurofinsdiscovery.com

Target Binding Studies

Surface Plasmon Resonance (SPR) for Protein Binding

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study the kinetics and affinity of biomolecular interactions in real-time. youtube.com This method is frequently used to confirm direct binding of small molecules to their protein targets. In the context of 1-Boc-3-oxopiperazine derivatives, SPR has been instrumental in verifying their interaction with proteins like the HIV capsid (CA). mdpi.comnih.govresearchgate.net

The principle of SPR involves immobilizing one interacting partner (the ligand, e.g., the target protein) onto a sensor chip surface. youtube.com The other partner (the analyte, e.g., the test compound) is then flowed over this surface. youtube.com Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle. youtube.com This change is proportional to the mass bound to the surface and is recorded in a sensorgram, which plots response units against time. youtube.com

From the association and dissociation phases of the sensorgram, kinetic parameters such as the association rate constant (kₐ) and the dissociation rate constant (kₑ) can be determined. researchgate.net These values are then used to calculate the equilibrium dissociation constant (Kₑ), which reflects the binding affinity. researchgate.net For example, SPR studies have shown that certain piperazinone phenylalanine derivatives prefer to bind to the hexameric form of the HIV CA protein over the monomeric form, providing crucial insights into their mechanism of action. mdpi.comresearchgate.net

Table 2: Representative SPR Data for HIV-1 CA Binding

| Compound | CA Form | Kₑ (µM) |

|---|---|---|

| F₂-7f | Hexamer | 7.203 ± 1.101 |

| F₂-7f | Monomer | 16.063 ± 1.316 |

| PF74 (Control) | Hexamer | 0.159 ± 0.041 |

| PF74 (Control) | Monomer | 3.410 ± 1.310 |

Data illustrates the binding affinity of a representative compound and a control to different forms of the HIV capsid protein. mdpi.com

Kₑ: Equilibrium Dissociation Constant. A lower Kₑ value indicates stronger binding affinity.

Dissociation Constant Determination

The dissociation constant (Kₑ) is a critical parameter that quantifies the strength of the binding affinity between a ligand (e.g., a 1-Boc-3-oxopiperazine derivative) and its target protein. nih.gov A lower Kₑ value signifies a stronger interaction. unesp.br This constant can be determined through various biophysical methods.

As detailed in the SPR section (5.2.1), SPR analysis is a primary method for calculating the Kₑ by measuring the on-rates (kₐ) and off-rates (kₑ) of the interaction (Kₑ = kₑ/kₐ). researchgate.net

Another method involves spectroscopic techniques. For instance, in studies of azole piperazine (B1678402) derivatives targeting the Mtb CYP121A1 enzyme, the Kₑ was determined by fitting absorbance change data at different ligand concentrations to the Morrison or sigmoidal Hill equations. unesp.br

Intrinsic tryptophan fluorescence spectroscopy is another approach. This method was used to evaluate the binding affinities of oxopiperazine helix mimetics to the p300-CH1 domain, where changes in the fluorescence of a tryptophan residue located in the binding cleft upon ligand binding are measured to calculate the Kₑ. pnas.org

These quantitative binding data are essential for validating screening hits, establishing SAR, and guiding the rational design of more potent and selective inhibitors. plos.orgnih.gov

Metabolic Stability Studies

Metabolic stability is a critical parameter in drug discovery, indicating a compound's susceptibility to enzymatic degradation, which influences its in vivo half-life and bioavailability. The stability of 1-Boc-3-oxopiperazine derivatives is typically assessed in human liver microsomes and plasma.

Human liver microsomes (HLMs) contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes responsible for Phase I metabolism. creative-diagnostics.com The HLM stability assay simulates this primary metabolic process. In this assay, the test compound is incubated with HLMs in the presence of NADPH, a necessary cofactor for enzymatic activity. evotec.com The rate of disappearance of the parent compound is monitored over time to determine its metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). evotec.com

Research on various derivatives of 1-Boc-3-oxopiperazine, particularly those developed as HIV-1 capsid inhibitors, has shown that structural modifications can drastically improve metabolic stability compared to lead compounds like PF74, which is notoriously unstable in HLMs. nih.gov For instance, replacing the electron-rich indole (B1671886) moiety of earlier generation inhibitors with different chemical groups derived from the 1-Boc-3-oxopiperazine scaffold has led to analogs with significantly enhanced stability. nih.gov Some phenylalanine derivatives incorporating the piperazinone moiety showed modest improvements in their metabolic half-life in HLMs. researchgate.netnih.gov In one study, a derivative, compound 2 , exhibited a 51-fold improvement in metabolic stability over the lead compound PF74. nih.gov

Table 1: Metabolic Stability of 1-Boc-3-oxopiperazine Derivatives in Human Liver Microsomes (HLM)

Plasma stability assays evaluate a compound's susceptibility to degradation by plasma enzymes, such as esterases and proteases. bevital.no For this test, a solution of the compound is incubated in human plasma, and the concentration of the parent compound is measured over a specific period, often up to 24 hours. mdpi.com High plasma stability is desirable, ensuring the compound remains intact in the bloodstream to reach its target.

Derivatives synthesized using the 1-Boc-3-oxopiperazine scaffold have demonstrated excellent stability in human plasma. nih.govmdpi.com Studies on azine derivatives showed that after 24 hours of incubation in human plasma, the metabolic degradation was minimal, with the percentage of remaining compound never falling below 81%. mdpi.com Similarly, dimerized phenylalanine derivatives and other HIV-1 capsid inhibitors have shown improved stability in human plasma compared to reference compounds, although further optimization is sometimes required. researchgate.netnih.gov

Table 2: Stability of 1-Boc-3-oxopiperazine Derivatives in Human Plasma

Human Liver Microsome Stability

Mechanism of Action Investigations

A significant area of research for 1-Boc-3-oxopiperazine derivatives has been in the development of novel HIV-1 inhibitors. nih.gov The mechanism of action for these compounds centers on the HIV-1 capsid protein (CA), a crucial component for viral replication. The CA protein forms a conical shell that protects the viral genome and is involved in multiple stages of the viral lifecycle, including nuclear entry and viral assembly. nih.govnih.gov

Derivatives containing the 1-Boc-3-oxopiperazine moiety have been designed to target a vital binding pocket at the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of the CA protein. researchgate.netnih.gov This is the same binding site used by essential host factors, such as NUP153 and CPSF6, which the virus hijacks to facilitate its replication. nih.govresearchgate.net By binding to this pocket, the inhibitors disrupt the delicate balance of capsid stability required for successful infection. nih.gov

Biophysical techniques such as Surface Plasmon Resonance (SPR) have been used to confirm the direct binding of these derivatives to the HIV-1 CA protein. researchgate.netmdpi.com Competitive SPR studies have further shown that these compounds compete with host factor peptides for binding to the CA, confirming their mechanism of action. researchgate.net This targeted disruption of CA-CA interactions and CA-host factor interactions inhibits both the early and late stages of the HIV-1 lifecycle. nih.gov

Pharmacodynamic Profiling of 1-Boc-3-oxopiperazine Derivatives

The pharmacodynamic profile of a drug describes its effects on the body. For 1-Boc-3-oxopiperazine derivatives, this has been primarily characterized by their antiviral potency and their effects on specific cellular targets.

In the context of HIV, the antiviral activity is often measured by the EC₅₀ value, which is the concentration of the compound required to inhibit viral replication by 50%. Several phenylalanine derivatives incorporating the piperazinone structure have demonstrated potent anti-HIV-1 activity, in some cases superior to the lead compound PF74. nih.gov For example, derivative 11l was found to be 5.78 times more active against HIV-1 than PF74. nih.gov Interestingly, many of these compounds also show significant activity against HIV-2. researchgate.netnih.gov

Beyond HIV, derivatives of oxopiperazine are being explored for other therapeutic applications. Some have been investigated as modulators of voltage-gated sodium channels (e.g., Naᵥ1.7, Naᵥ1.8) for the treatment of pain and epilepsy. google.com Other research has focused on designing 2-oxopiperazine-based peptidomimetics as potential PAR1 (Protease-Activated Receptor 1) antagonists, which could function as antiplatelet agents. core.ac.uk This demonstrates the versatility of the oxopiperazine scaffold, derived from intermediates like 1-Boc-3-oxopiperazine, in generating compounds with diverse pharmacodynamic profiles.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-Boc-3-oxopiperazine |

| PF74 |

| Verapamil |

| NUP153 |

| CPSF6 |

Computational Chemistry and in Silico Approaches

Molecular Modeling and Docking Studies

Molecular modeling and docking are foundational techniques in computer-aided drug design, used to predict how a ligand (a small molecule) binds to a receptor (typically a protein). slideshare.netresearchgate.net These methods are instrumental in screening virtual libraries of compounds and prioritizing candidates for synthesis and biological testing. The 1-Boc-3-oxopiperazine moiety is a common structural feature in compounds subjected to these computational analyses. researchgate.netmdpi.comnih.gov

Molecular docking studies are frequently employed to predict the binding orientation of ligands within a protein's active site. For inhibitors derived from 1-Boc-3-oxopiperazine, these predictions are crucial for understanding their mechanism of action.

HIV Capsid Inhibitors : In the development of novel HIV capsid (CA) modulators, derivatives incorporating the 1-Boc-3-oxopiperazine scaffold were designed to mimic host factors that bind to the CA protein. nih.gov Docking studies predicted that these compounds bind to a vital interface between the N-terminal and C-terminal domains (NTD-CTD) of the HIV-1 CA protein. researchgate.net This binding pocket is also targeted by the host-cell proteins CPSF6 and NUP153, highlighting the strategic design of these inhibitors. researchgate.net

Mycobacterium tuberculosis Inhibitors : In the search for inhibitors of Mycobacterium tuberculosis, azole piperazine (B1678402) derivatives were designed based on the natural substrate of the CYP121A1 enzyme. unesp.br Docking studies suggested that the orientation of these compounds, which can be synthesized from 1-Boc-3-oxopiperazine, allows for a direct interaction between a nitrogen atom of the ligand and the heme iron within the enzyme's active site. unesp.br

Binding energy calculations provide a quantitative estimate of the binding affinity between a ligand and its protein target. A lower binding energy generally indicates a more stable and potent interaction. These calculations are often performed using scoring functions within docking software or more rigorous methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA). mdpi.com

In the evaluation of potential VEGFR-2 inhibitors, a series of benzoxazole-benzamide conjugates were subjected to molecular docking. nih.gov The docking scores, representing estimated binding energies, were calculated to compare the binding affinity of the designed compounds against a known reference ligand, sorafenib. nih.gov

| Compound | Docking Score (kcal/mol) | Interacting Residues |

|---|---|---|

| Sorafenib (Reference) | -6.98449 | Cys919, Asp1046 |

| Compound 1 | -8.45083 | Cys919, Asp1046 |

| Compound 11 | -8.15044 | Cys919, Asp1046, Glu885 |

This table is interactive. Click on the headers to sort the data.

In other studies, the HYDE scoring function within the SeeSAR software has been used to calculate predictive binding affinities for HIV capsid inhibitors containing the oxopiperazine moiety. mdpi.com

Studies on related diketopiperazine (DKP) scaffolds have shown they can act as potent inducers of β-hairpin turns in peptides, demonstrating their utility as conformationally constrained building blocks. researchgate.net In one study, conformational analysis of 1,3,6-trisubstituted 2,5-diketopiperazines indicated their ability to arrange substituents in a spatial orientation that mimics an α-helix. plos.org In contrast, some research notes that the piperazine ring can offer more conformational flexibility compared to more rigid cyclic structures. unesp.br Experimental validation using X-ray crystallography on a related molecule, acetyl-N-methyl-L-alanine with a C-terminal Boc-piperazine, confirmed a stable, low-energy conformation predicted by Density Functional Theory (DFT) calculations. rsc.org

Binding Energy Calculations

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. openreview.net This technique is invaluable for assessing the stability of a protein-ligand complex and understanding the nuanced interactions that govern binding and selectivity. openreview.netresearchgate.net

MD simulations are extensively used to study the behavior of protein-ligand complexes involving derivatives of 1-Boc-3-oxopiperazine, particularly in the context of HIV research. researchgate.netnih.gov Researchers perform simulations, often for durations such as 100 nanoseconds, to observe the stability of the interactions between the inhibitor and the HIV capsid protein. nih.gov These simulations start with the docked pose of the ligand in the protein's binding site and model the complex within a simulated physiological environment, including water and ions. researchgate.net The stability of the complex over the simulation period provides confidence in the predicted binding mode.

A key application of MD simulations is to gain a deeper understanding of why a ligand binds in a particular orientation and why it might prefer one protein target over another (selectivity).

In the development of HIV capsid inhibitors, MD simulations were performed on compounds bound to both HIV-1 and HIV-2 capsid hexamers. nih.gov These simulations provided a structural rationale for the observed antiviral potency and selectivity. researchgate.netnih.gov By analyzing the trajectories of the atoms throughout the simulation, researchers can identify key and stable interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to the binding affinity and specificity of the compound. nih.gov For example, simulations helped explain the increased anti-HIV-2 potency of certain 2-piperazineone peptidomimetics by revealing specific binding modes within the HIV-2 CA protein. researchgate.netnih.gov

Simulating Protein-Ligand Complexes

Structure-Activity Relationship (SAR) Derivation via Computational Methods

Computational methods are instrumental in deriving Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. For derivatives of 1-Boc-3-oxopiperazine, these studies are critical for optimizing lead compounds.

In the development of novel HIV-1 capsid modulators, computational analyses have been used to establish SARs for a series of piperazinone phenylalanine derivatives. nih.gov By systematically modifying the terminal indole (B1671886) or benzene (B151609) ring, researchers were able to identify key structural features that modulate antiviral activity. nih.gov For instance, substitutions at the R4 position of the terminal ring with cyclopropyl (B3062369) or CF3 groups resulted in compounds with enhanced efficacy against HIV-2. nih.gov Molecular dynamics simulations further elucidated the binding modes of these derivatives, providing a rationale for their observed activities and guiding future design strategies. nih.govmdpi.com

Similarly, in the design of inhibitors for the PEX14–PEX5 protein–protein interaction, a target for trypanocidal drugs, structure-guided computational screening and optimization were employed. acs.org X-ray crystallography and NMR data, combined with molecular dynamics simulations, drove the optimization of pyrazolo[4,3-c]pyridines, revealing how different substituents on the indole system affect binding affinity. acs.org

The piperazine scaffold itself is recognized as a "privileged structure" in medicinal chemistry due to its versatile binding capabilities. researchgate.net Computational studies on various piperazine derivatives have highlighted its role in modulating pharmacokinetic and pharmacodynamic properties. researchgate.net

| Compound Series | Target | Key SAR Findings from Computational Studies | Reference |

|---|---|---|---|

| Piperazinone Phenylalanine Derivatives | HIV-1 Capsid | Substitutions on the terminal indole/benzene ring significantly impact antiviral activity. Cyclopropyl and CF3 at R4 enhance anti-HIV-2 efficacy. | nih.gov |

| Pyrazolo[4,3-c]pyridines | PEX14–PEX5 PPI | Small N-1 substituents on the indole moiety maintain potency, while larger groups decrease activity. The indole fills a key Phe pocket in the target protein. | acs.org |

| Dimerized Phenylalanine Derivatives | HIV-1 Capsid | Dimerized structures are more effective than monomers. Increased fluorination and methoxyl groups enhance potency but also cytotoxicity. | nih.gov |

Prediction of Drug-Like Properties and Metabolic Stability

A critical aspect of drug development is ensuring that a compound possesses favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Computational tools are widely used to predict these characteristics early in the discovery process, saving time and resources.